molecular formula C16H18N4O B390152 N'-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-N,N-dimethylimidoformamide

N'-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-N,N-dimethylimidoformamide

Katalognummer: B390152
Molekulargewicht: 282.34g/mol
InChI-Schlüssel: RYGSFVIUECDRSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)-N,N-dimethylimidoformamide is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by its unique structure, which includes an acetyl group, a methyl group, and a phenyl group attached to a pyrimidine ring, along with a dimethylimidoformamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)-N,N-dimethylimidoformamide typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions.

    Introduction of Substituents: The acetyl, methyl, and phenyl groups are introduced through various substitution reactions. For instance, acetylation can be achieved using acetic anhydride, while methylation can be done using methyl iodide in the presence of a base.

    Formation of the Imidoformamide Moiety: The final step involves the reaction of the pyrimidine derivative with dimethylformamide dimethyl acetal to form the N,N-dimethylimidoformamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)-N,N-dimethylimidoformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N’-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)-N,N-dimethylimidoformamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N’-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)-N,N-dimethylimidoformamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)-2-methylpropanamide
  • N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)propanamide
  • N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide

Uniqueness

N’-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)-N,N-dimethylimidoformamide is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit distinct reactivity and selectivity in various chemical and biological processes.

Eigenschaften

Molekularformel

C16H18N4O

Molekulargewicht

282.34g/mol

IUPAC-Name

N'-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C16H18N4O/c1-11(21)14-15(13-8-6-5-7-9-13)18-12(2)19-16(14)17-10-20(3)4/h5-10H,1-4H3

InChI-Schlüssel

RYGSFVIUECDRSU-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C(=N1)N=CN(C)C)C(=O)C)C2=CC=CC=C2

Kanonische SMILES

CC1=NC(=C(C(=N1)N=CN(C)C)C(=O)C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.